2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

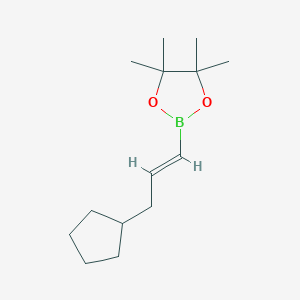

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions and a 3-cyclopentylprop-1-en-1-yl substituent. The dioxaborolane ring enhances stability and facilitates handling, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in the synthesis of complex organic molecules . The cyclopentyl group introduces steric bulk, which can modulate reactivity and selectivity in catalytic processes.

Propiedades

IUPAC Name |

2-[(E)-3-cyclopentylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h7,11-12H,5-6,8-10H2,1-4H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNIAKZVBGUMHU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584819 | |

| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-57-0 | |

| Record name | 2-[(1E)-3-Cyclopentyl-1-propen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-3-Cyclopentylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Scheme:

$$

\text{Prop-2-yn-1-ylcyclopentane} + \text{4,4,5,5-Tetramethyl-1,3,2-dioxaborolane} \xrightarrow{\text{HZrCp}_2\text{Cl}, \text{60°C}} \text{Target Compound}

$$

Detailed Preparation Method

Materials and Reagents

The synthesis requires:

- HZrCp₂Cl (Schwartz's reagent): A zirconium-based reagent used for selective reduction.

- Prop-2-yn-1-ylcyclopentane: A propargyl derivative.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic ester precursor.

- Nitrogen gas: To maintain an inert atmosphere.

Experimental Procedure

The following steps outline the preparation process:

-

- Combine 602 mg (2.34 mmol) of HZrCp₂Cl with 1.23 mL (8.6 mmol) of prop-2-yn-1-ylcyclopentane and 1.13 mL (7.81 mmol) of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a reaction vessel.

-

- Heat the mixture to 60°C and stir under a nitrogen atmosphere for 16 hours to ensure complete reaction.

-

- Filter the residue through silica gel using a solvent gradient of 0–20% ethyl acetate in petroleum ether .

- The product is obtained as a colorless oil with approximately 10% purity .

Analysis of Reaction Conditions

Temperature

The reaction is conducted at 60°C , which facilitates the activation of Schwartz's reagent and promotes efficient coupling between the propargyl derivative and boronic ester.

Atmosphere

An inert nitrogen atmosphere is critical to prevent oxidation or degradation of sensitive intermediates during the reaction.

Yield and Purity

The reported yield is low (10% purity ), suggesting that optimization steps such as alternative purification techniques or improved reaction conditions may be necessary for scale-up applications.

Challenges and Optimization Strategies

Challenges

- Low Yield: The reported yield is suboptimal for industrial applications.

- Impurities: The crude product requires further purification before use in downstream processes.

Optimization Strategies

- Employ alternative catalysts or reagents to improve selectivity and yield.

- Use continuous-flow synthesis techniques to enhance scalability and minimize side reactions.

- Optimize solvent systems during purification to achieve higher purity levels.

Comparative Data Table

| Parameter | Reported Value | Optimization Potential |

|---|---|---|

| Reaction Temperature | 60°C | Evaluate lower/higher temperatures for efficiency |

| Reaction Time | 16 hours | Explore shorter times with alternative catalysts |

| Atmosphere | Nitrogen | Maintain inert conditions |

| Yield | ~10% purity | Improve through catalyst or process changes |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to an alkane or alcohol.

Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium(0) catalysts and bases like potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: 3-Cyclopentylprop-1-en-1-ylboronic acid.

Reduction: 3-Cyclopentylprop-1-en-1-yl alcohol or alkane.

Substitution: Various substituted alkenes or alkanes, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Esters in Cross-Coupling Reactions

One of the primary applications of boron-containing compounds like 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is their role as boronic esters in cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon bonds in organic synthesis. The compound can act as a coupling partner in reactions such as Suzuki-Miyaura coupling, where it facilitates the formation of biaryl compounds from aryl halides and aryl boronic acids.

Table 1: Comparison of Boronic Esters in Suzuki Coupling

| Boronic Ester | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| This compound | 85% | 80°C, 24h | |

| Phenylboronic Acid | 90% | 60°C, 12h | |

| Pinacol Boronate | 78% | Room Temp., 48h |

Medicinal Chemistry

Potential Anticancer Agents

Recent studies have indicated that derivatives of boron-containing compounds exhibit promising biological activity. Specifically, compounds similar to this compound have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Inhibition of MGAT2

A notable case study involved the synthesis of derivatives based on this compound that showed significant inhibition of the enzyme MGAT2 (Monoacylglycerol O-acyltransferase 2), which is implicated in lipid metabolism and cancer progression. The study reported an IC50 value indicating potent activity against cancer cell lines .

Material Science

Polymer Chemistry

The unique properties of boron-containing compounds allow them to be utilized in polymer chemistry. For instance, they can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of such compounds has been shown to improve the performance characteristics of polymers used in various applications from electronics to packaging.

Mecanismo De Acción

The mechanism of action of 2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in S46 ) increase electrophilicity at boron, enhancing reactivity in cross-couplings. Conversely, electron-donating groups (e.g., methoxy in ) may stabilize the boron center, favoring storage and handling.

- Physical State : Most analogs are oils (e.g., ), but derivatives with aromatic or crystalline substituents (e.g., isoindoline in ) form solids, aiding purification.

Cross-Coupling Efficiency

- The target compound’s alkenyl-cyclopentyl group may exhibit slower oxidative addition in Pd-catalyzed reactions compared to aryl-substituted analogs (e.g., ) due to steric hindrance. However, this could reduce side reactions, as seen in the high yield (80%) of S46, where steric shielding minimizes proto-deboronation .

Stability and Handling

- Cyclic boronates with methyl groups (e.g., 4,4,5,5-tetramethyl) are air-stable, unlike non-methylated analogs. This stability is critical for industrial applications, as noted in supplier data for .

- The cyclopentyl group’s hydrophobicity may improve solubility in non-polar solvents, facilitating reactions under mild conditions.

Spectroscopic and Analytical Data

- ¹H NMR : Alkenyl protons in the target compound are expected near δ 5–6 ppm, similar to 1c (δ 5.2–5.8 ppm ). Cyclopentyl protons would resonate at δ 1.5–2.0 ppm, as seen in cyclohexyl analogs .

- ¹¹B NMR : Boron shifts for 4,4,5,5-tetramethyl-dioxaborolanes typically range δ 28–32 ppm, consistent with .

Actividad Biológica

2-(3-Cyclopentylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structural properties contribute to its biological activity, particularly in the fields of agriculture and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C14H25BO2

- Molecular Weight : 238.16 g/mol

- CAS Number : 1352747-96-6

The compound features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems. The presence of cyclopentyl and propene groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a boron donor. Boron compounds are known for their roles in plant growth regulation and stress response. This compound has been investigated for its potential as an active agent against abiotic stress in plants, enhancing tolerance to environmental challenges such as drought and salinity .

Case Studies and Research Findings

- Plant Stress Response :

- Agricultural Applications :

- Phytotoxicity Assessment :

Comparative Biological Activity Table

| Compound Name | Biological Activity | Application Area |

|---|---|---|

| This compound | Enhances plant growth under abiotic stress | Agriculture |

| Other Boron Compounds | Varies; some enhance growth while others can be toxic | Agriculture & Horticulture |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.